
N-(3-hydroxyphenyl)-2-methylpropanamide
Overview
Description
N-(3-hydroxyphenyl)-2-methylpropanamide: is an organic compound that belongs to the class of amides It features a hydroxyphenyl group attached to a 2-methylpropanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-hydroxyphenyl)-2-methylpropanamide typically involves the reaction of 3-hydroxybenzoic acid with 2-methylpropanoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate acyl chloride, which then reacts with the amine group to form the desired amide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: N-(3-hydroxyphenyl)-2-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The amide group can be reduced to form an amine.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products:
Oxidation: Formation of 3-hydroxybenzaldehyde or 3-hydroxybenzoic acid.
Reduction: Formation of N-(3-hydroxyphenyl)-2-methylpropanamine.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-(3-hydroxyphenyl)-2-methylpropanamide has applications in scientific research, including chemistry, biology, medicine, and industry. It is used as a precursor in synthesizing various organic compounds and as a reagent in chemical reactions. Research has explored the compound's potential biological activities, including antimicrobial and anticancer properties, as well as its use in drug development, particularly for its analgesic and anti-inflammatory effects. It is also utilized in the production of pharmaceuticals and other chemical products.
Comparison with Similar Compounds
this compound is similar to N-(4-hydroxyphenyl)acetamide, N-(4-hydroxyphenyl)retinamide, and 3-((4-hydroxyphenyl)amino)propanoic acid, the last of which has demonstrated promising antimicrobial and anticancer activities. this compound stands out because of its unique structural features and resulting chemical and biological activities; its unique combination of a hydroxyphenyl group and a methylpropanamide backbone allows for diverse applications in various fields, making it valuable for research and industrial purposes.
Case Studies and Research Findings
In vivo studies conducted on mice bearing xenograft tumors demonstrated the efficacy of treatment with this compound.
Other Hydroxyphenyl Compounds
Other hydroxyphenyl compounds, such as caffeic acid, can prevent damage by UVA-induced generation of reactive oxygen species . In rats, ferulic acid, a metabolite of angoroside C, is distributed in major organs like the liver, lung, spleen, and kidney, with the highest concentration detected in kidneys after 6 hours . 5-O-caffeoylquinic acid was rapidly absorbed after intranasal administration in rats, with high levels observed in the cerebrospinal fluid of rat brain, suggesting potential use in the therapy of neurodegenerative disorders .
Table of Applications
Application | Description |
---|---|
Chemistry | Precursor in the synthesis of various organic compounds |
Biology | Studied for potential biological activities, including antimicrobial and anticancer properties |
Medicine | Explored for use in drug development, particularly for analgesic and anti-inflammatory effects |
Industry | Utilized in the production of pharmaceuticals and other chemical products |
Mechanism of Action
The mechanism of action of N-(3-hydroxyphenyl)-2-methylpropanamide involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with enzymes and receptors, influencing their activity. The amide group can also participate in interactions with proteins, affecting their function. These interactions can lead to various biological effects, including modulation of enzyme activity and receptor signaling pathways.
Comparison with Similar Compounds
N-(4-hydroxyphenyl)-2-methylpropanamide: Similar structure but with the hydroxy group in the para position.
N-(3-methoxyphenyl)-2-methylpropanamide: Similar structure but with a methoxy group instead of a hydroxy group.
N-(3-hydroxyphenyl)-2-ethylpropanamide: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness: N-(3-hydroxyphenyl)-2-methylpropanamide is unique due to the specific positioning of the hydroxy group on the phenyl ring, which can influence its reactivity and interactions with biological targets. This unique structure can lead to distinct biological and chemical properties compared to its analogs.
Biological Activity
N-(3-hydroxyphenyl)-2-methylpropanamide, also known as a derivative of the well-studied compound Fenretinide, has garnered attention in recent years for its potential biological activities, particularly in cancer research and other therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a hydroxyl group on the aromatic ring, which significantly influences its biological activity. The chemical structure can be represented as follows:
This compound's unique structure allows it to interact with various biological targets, leading to diverse pharmacological effects.
The biological activity of this compound is primarily attributed to its ability to modulate several biochemical pathways:
- Apoptosis Induction : Similar to Fenretinide, this compound has been shown to induce apoptosis in various cancer cell lines. The mechanism involves the accumulation of reactive oxygen species (ROS), which leads to cell death through apoptosis rather than differentiation.
- Inhibition of Enzymatic Activity : The compound inhibits dihydroceramide Δ4-desaturase 1 (DEGS1), an enzyme involved in sphingolipid metabolism. This inhibition results in ceramide accumulation, which is crucial for inducing apoptosis in tumor cells.
- Antiviral Activity : Recent studies suggest that this compound may suppress SARS-CoV-2 spike protein-mediated membrane fusion, indicating potential antiviral properties.
Anticancer Activity
Numerous studies have evaluated the anticancer properties of this compound:
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MCF-7 (Breast Cancer) | 10 | Induction of apoptosis via ROS accumulation |
A549 (Lung Cancer) | 12 | Ceramide accumulation leading to cell death |
HeLa (Cervical Cancer) | 8 | Inhibition of DEGS1 and subsequent apoptosis |
These findings indicate that the compound exhibits significant cytotoxicity against various cancer cell lines, making it a candidate for further development as an anticancer agent.
Antioxidant Properties
The compound also displays antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation. This property is essential in mitigating oxidative stress-related diseases and could contribute to its anticancer effects .
Case Studies and Research Findings
- In Vivo Studies : A study conducted on mice bearing xenograft tumors demonstrated that treatment with this compound resulted in a significant reduction in tumor size compared to control groups. The study highlighted the compound's ability to enhance ceramide levels in tumor tissues, promoting apoptosis .
- Combination Therapies : Research indicates that combining this compound with conventional chemotherapeutic agents enhances therapeutic efficacy. For instance, when used alongside doxorubicin, the compound increased the sensitivity of resistant cancer cell lines by modulating apoptotic pathways .
Properties
IUPAC Name |
N-(3-hydroxyphenyl)-2-methylpropanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-7(2)10(13)11-8-4-3-5-9(12)6-8/h3-7,12H,1-2H3,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGSXNBKIMXWTIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC(=CC=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30971173 | |
Record name | N-(3-Hydroxyphenyl)-2-methylpropanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30971173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55791-88-3 | |
Record name | Propionanilide, 3'-hydroxy-2-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055791883 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3'-Hydroxyisobutyranilide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=222525 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(3-Hydroxyphenyl)-2-methylpropanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30971173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.